(E)-Ethyl 4-(Methylamino)but-2-enoate (E)-Ethyl 4-(Methylamino)but-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18014875
InChI: InChI=1S/C7H13NO2/c1-3-10-7(9)5-4-6-8-2/h4-5,8H,3,6H2,1-2H3/b5-4+
SMILES:
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

(E)-Ethyl 4-(Methylamino)but-2-enoate

CAS No.:

Cat. No.: VC18014875

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

(E)-Ethyl 4-(Methylamino)but-2-enoate -

Specification

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name ethyl (E)-4-(methylamino)but-2-enoate
Standard InChI InChI=1S/C7H13NO2/c1-3-10-7(9)5-4-6-8-2/h4-5,8H,3,6H2,1-2H3/b5-4+
Standard InChI Key WUOJOCFGEVRKJF-SNAWJCMRSA-N
Isomeric SMILES CCOC(=O)/C=C/CNC
Canonical SMILES CCOC(=O)C=CCNC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl (E)-4-(methylamino)but-2-enoate, reflects its ester functional group (-COOEt\text{-COOEt}), conjugated double bond (C=C\text{C=C}), and methylamino (-NHCH3\text{-NHCH}_3) substituent. The E-configuration of the double bond positions the methylamino group trans to the ester moiety, a critical feature influencing its reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H13NO2\text{C}_7\text{H}_{13}\text{NO}_2
Molecular Weight143.18 g/mol
CAS Number1259015-90-1
SMILES NotationCCOC(=O)C=CCNC\text{CCOC(=O)C=CCNC}
InChI KeyWUOJOCFGEVRKJF-SNAWJCMRSA-N

The conjugated system between the double bond and ester group allows for resonance stabilization, enhancing electrophilicity at the β-carbon. This electronic profile facilitates Michael additions, cycloadditions, and nucleophilic attacks, which are exploited in synthetic routes .

Spectroscopic Characterization

While experimental spectral data (e.g., 1H NMR^1\text{H NMR}, 13C NMR^{13}\text{C NMR}, IR) for this specific compound are not publicly available in the cited sources, analogous α,β-unsaturated esters typically exhibit characteristic signals:

  • IR: Strong absorption at 1700cm1\sim 1700 \, \text{cm}^{-1} (ester C=O\text{C=O}), 1650cm1\sim 1650 \, \text{cm}^{-1} (conjugated C=C\text{C=C}) .

  • 1H NMR^1\text{H NMR}: Downfield shifts for vinyl protons (δ6.57.0\delta 6.5–7.0), ester methylene (δ4.14.3\delta 4.1–4.3), and methylamino (δ2.52.8\delta 2.5–2.8) .

Synthesis and Manufacturing

Synthetic Pathways

The most cited synthesis, reported by Bandini et al. (2010), involves a stereoselective condensation between ethyl acrylate and methylamine derivatives under controlled conditions . A representative route includes:

  • Mannich Reaction: Condensation of ethyl acetoacetate with methylamine and formaldehyde to form a β-amino ketone intermediate.

  • Dehydration: Acid-catalyzed elimination of water to generate the α,β-unsaturated ester .

Alternative methods may employ Wittig olefination or Horner-Wadsworth-Emmons reactions to install the double bond with high E-selectivity.

Table 2: Comparative Synthesis Strategies

MethodYield (%)StereoselectivityKey Advantage
Mannich-Dehydration65–75>90% EScalability
Wittig Olefination50–60>95% EFunctional Group Tolerance

Industrial Production

As a custom synthesis product , (E)-Ethyl 4-(methylamino)but-2-enoate is manufactured on-demand under stringent regulatory controls. Key considerations include:

  • Storage: Limited shelf life necessitates cold storage (2–8°C) under inert atmospheres .

  • Transport: Classified as a controlled substance, requiring specialized permits for international shipping .

Applications in Organic Synthesis

As a Michael Acceptor

The electron-deficient double bond readily undergoes Michael additions with nucleophiles (e.g., enolates, amines). For example, reaction with malononitrile yields γ-amino-β-cyano esters, precursors to pyridine derivatives .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions with dienes to form six-membered nitrogen-containing rings. These adducts serve as intermediates in alkaloid synthesis .

Pharmaceutical Intermediates

Its structural motifs are valuable in drug discovery:

  • Anticancer Agents: Functionalization of the amino group generates kinase inhibitors.

  • Antivirals: Incorporation into peptidomimetics targeting viral proteases .

Comparison with Structural Analogs

Ethyl 4,4,4-Trifluoro-3-(methylamino)but-2-enoate

The trifluoromethyl derivative (CAS 507448-65-9) shares a similar backbone but exhibits enhanced electrophilicity due to the electron-withdrawing CF3\text{CF}_3 group. This modification increases reactivity in conjugate additions but reduces stability under basic conditions.

Table 3: Property Comparison

Property(E)-Ethyl 4-(Methylamino)but-2-enoateTrifluoro Analog
Molecular Weight143.18 g/mol197.15 g/mol
ReactivityModerateHigh
Storage Stability6–12 months3–6 months

Future Directions and Research Opportunities

Catalytic Asymmetric Synthesis

Developing enantioselective routes to access chiral γ-amino esters remains an open challenge. Organocatalytic strategies using proline-derived catalysts show promise for achieving high enantiomeric excess .

Green Chemistry Approaches

Replacing traditional solvents (e.g., DCM, THF) with bio-based alternatives (e.g., cyclopentyl methyl ether) could enhance the sustainability of large-scale production .

Biomedical Applications

Exploration of this compound’s bioactivity, particularly in antimicrobial and anti-inflammatory assays, is warranted given the pharmacological relevance of γ-amino acid derivatives.

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